DMPU-HF Reagent

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

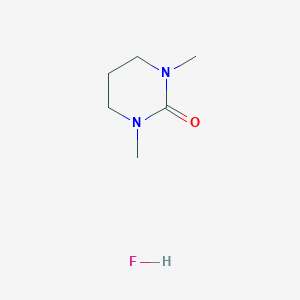

1,3-dimethyl-1,3-diazinan-2-one;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.FH/c1-7-4-3-5-8(2)6(7)9;/h3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFSGFXCWXVXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(C1=O)C.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Development of the Dmpu Hf Reagent

The evolution of fluorinating agents has been driven by the need for reagents that are not only effective but also compatible with a wide range of sensitive and complex chemical transformations, particularly those involving metal catalysis.

For many years, complexes of hydrogen fluoride (B91410) with organic bases, such as Olah's reagent (a pyridine (B92270)/HF complex) and triethylamine (B128534) trihydrofluoride (Et₃N•3HF), were the workhorses of nucleophilic fluorination. acs.orgacs.org These liquid reagents are significantly easier and safer to handle than anhydrous HF. acs.org However, their utility is hampered by several inherent drawbacks stemming from the nature of the amine bases used in their formulation.

Furthermore, the organic bases in these complexes can interfere with transition-metal catalysts, which are crucial for many modern synthetic methodologies. chinesechemsoc.org Pyridine, for instance, is a well-known ligand that can coordinate strongly to many transition metals. acs.orgnih.gov This complexation can sequester the metal catalyst, reducing its effective concentration and, consequently, its catalytic activity. acs.orgresearchgate.net This incompatibility severely restricts the use of reagents like Pyridine/HF in a multitude of metal-catalyzed reactions. acs.orgchinesechemsoc.org

The shortcomings of traditional HF-amine complexes prompted the conceptualization of a new type of HF-based reagent. The central idea was to replace the basic, coordinating amine with a compound that could form a stable complex with HF through hydrogen bonding but was itself non-nucleophilic, weakly basic, and poorly coordinating. acs.orgnih.govnih.gov

The search for a suitable hydrogen-bond acceptor led researchers to 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, commonly known as DMPU. acs.org Guided by comprehensive databases on hydrogen-bond basicity, DMPU was identified as an ideal candidate. core.ac.uk It is an inexpensive and readily available compound with a high dipole moment and thermal stability. core.ac.ukrsc.org Crucially, DMPU is a more effective hydrogen-bond acceptor than both pyridine and triethylamine, a property quantified by its pKBHX value. acs.orgcore.ac.uk

Table 1: Comparison of Hydrogen-Bond Acceptor Properties A higher pKBHX value indicates a stronger hydrogen-bond acceptor.

| Compound | pKBHX Value | Reference(s) |

| DMPU | 2.82 | acs.org, core.ac.uk |

| Triethylamine (Et₃N) | 1.98 | acs.org |

| Pyridine | 1.86 | acs.org |

The selection of DMPU confers several critical advantages to the resulting HF complex, directly addressing the flaws of earlier reagents:

Weak Basicity and High Acidity: DMPU is significantly less basic than pyridine and triethylamine. acs.orgresearchgate.net Consequently, the DMPU-HF complex is a much more acidic system, which is beneficial for acid-catalyzed reactions and enhances reactivity. organic-chemistry.orgnih.gov

Weakly Coordinating: DMPU has weak coordinating properties toward metal catalysts. acs.orgresearchgate.netnih.gov This inertness prevents the deactivation of transition-metal catalysts, making DMPU-HF highly compatible with a broad range of metal-catalyzed processes. nih.govtcichemicals.comsigmaaldrich.com

Non-nucleophilic: DMPU is a very weak nucleophile. acs.orgnih.govnih.gov This ensures that it does not compete with the fluoride ion in nucleophilic substitution or addition reactions, preventing the formation of unwanted byproducts. nih.govdaneshyari.com

These combined properties render DMPU-HF an ideal nucleophilic fluorination reagent, particularly for reactions that are sensitive to basicity or employ cationic metal catalysts. acs.orgnih.gov

The development and introduction of DMPU-HF as a practical laboratory reagent were pioneered by the research groups of Hammond and Xu. organic-chemistry.orgtcichemicals.com Their landmark 2014 publication in the Journal of the American Chemical Society served as a proof-of-concept for the new reagent, demonstrating its superior properties in a challenging synthetic application. acs.orgsigmaaldrich.com

The study focused on the gold-catalyzed hydrofluorination of alkynes, a direct and atom-economical route to valuable fluoroalkenes. acs.orgorganic-chemistry.org The researchers showed that the DMPU-HF system was not only highly efficient but also acidic enough to activate the imidogold precatalyst directly, circumventing the need for silver-based activators. acs.orgnih.gov In a direct comparison for the hydrofluorination of a model alkyne, the DMPU-HF system vastly outperformed the traditional Pyridine/HF complex.

Table 2: Comparative Efficacy in Gold-Catalyzed Monohydrofluorination of an Alkyne Data from a model reaction comparing the performance of DMPU/HF and Pyridine/HF systems in the presence of a gold catalyst (Au-1). acs.orgnih.gov

| Fluorinating Agent | Catalyst | Yield of Monofluorinated Product | Reference(s) |

| DMPU/HF | Au-1 | 99% | acs.org, nih.gov |

| Pyridine/HF | Au-1 | 13% | acs.org, nih.gov |

This initial work established DMPU-HF as a highly effective and versatile reagent. Subsequent research from the same groups and others has further expanded its applications to include fluoro-Prins cyclizations, the ring-opening of aziridines, and bromofluorination reactions, consistently demonstrating its high reactivity and selectivity compared to other HF-based reagents. nih.govnih.govcore.ac.uk

The Dmpu Hf Reagent: a Comprehensive Profile

Physicochemical Properties

DMPU-HF is typically a liquid at room temperature. sigmaaldrich.com It is a stable complex formed through hydrogen bonding between the hydrogen fluoride and the DMPU molecule. acs.org DMPU is a strong hydrogen-bond acceptor but a weak base and a poor nucleophile, properties that are crucial to the reagent's efficacy. acs.orgnih.gov The complex can be prepared with varying HF content, with a common preparation having a 65% weight/weight HF content, which corresponds to a molar ratio of approximately 11.9:1 (HF:DMPU). nih.gov

Interactive Table: Physicochemical Properties of DMPU-HF

| Property | Value | Source |

| Chemical Formula | C6H13FN2O (for a 1:1 complex) | sigmaaldrich.com |

| CAS Number | 287966-55-6 | sigmaaldrich.com |

| Molecular Weight | 148.18 g/mol (for a 1:1 complex) | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Note: The properties listed are for the DMPU-HF complex. The exact properties may vary depending on the HF to DMPU ratio.

Preparation and Handling

The this compound is prepared by complexing hydrogen fluoride with DMPU. nih.gov This process results in a more manageable liquid reagent compared to gaseous HF. tcichemicals.com

DMPU-HF can be synthesized by carefully adding anhydrous hydrogen fluoride to DMPU. nih.gov The reaction is typically performed in a suitable apparatus designed for handling HF. The concentration of HF in the final complex can be controlled by the stoichiometry of the reactants. nih.gov

DMPU-HF is a stable reagent that can be stored for extended periods under appropriate conditions. tcichemicals.com It is recommended to store the reagent in a cool, dry place, typically between 2-8°C, in a tightly sealed container made of HF-resistant materials like polyethylene (B3416737). sigmaaldrich.com

Comparison with Other Common Fluorinating Reagents

DMPU-HF offers several advantages over other common nucleophilic fluorinating reagents, particularly other HF-based systems. sigmaaldrich.com

Interactive Table: Comparison of DMPU-HF with Other Fluorinating Reagents

| Reagent | Key Advantages of DMPU-HF | Key Disadvantages of Other Reagents | Source |

| HF/Pyridine (B92270) (Olah's Reagent) | Higher acidity; less basic and nucleophilic carrier (DMPU); better compatibility with metal catalysts. | Pyridine is basic and can deactivate acid-sensitive catalysts; can act as a competing nucleophile. | acs.orgsigmaaldrich.com |

| Et3N·3HF | Higher acidity; DMPU is a weaker base and nucleophile than triethylamine (B128534). | Triethylamine is basic and can interfere with reactions requiring acidic conditions. | rsc.orgsigmaaldrich.com |

| Alkali Metal Fluorides (KF, CsF) | Homogeneous reaction conditions; higher reactivity in many cases. | Often require high temperatures, long reaction times, and phase-transfer catalysts; low solubility in organic solvents. | alfa-chemistry.com |

| DAST/Deoxo-Fluor | DMPU-HF is often used for different types of transformations (e.g., hydrofluorination) and is based on the more atom-economical HF. | DAST and Deoxo-Fluor are primarily used for deoxyfluorination and can be thermally unstable and expensive. | alfa-chemistry.comresearchgate.net |

The higher acidity and the non-basic, non-nucleophilic, and weakly coordinating nature of the DMPU carrier make DMPU-HF particularly well-suited for transition-metal-catalyzed reactions and transformations that require acidic conditions. acs.orgnih.gov

Preparation and Spectroscopic Investigations of the Dmpu Hf Complex

Standard Methodologies for Complex Preparation

The standard preparation of the DMPU-HF complex is a direct reaction between its two components, typically handled in specialized equipment due to the hazardous nature of hydrogen fluoride (B91410). The most common methodology involves the following steps:

Charging the Vessel : A measured quantity of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is placed into a vessel made of HF-resistant material, such as a Teflon tube. core.ac.uk

Cooling : The vessel containing DMPU is cooled to 0°C to manage the exothermic nature of the complexation and to safely handle the volatile HF. core.ac.uk

Condensation of HF : Anhydrous hydrogen fluoride gas is then carefully condensed directly into the cooled, stirring DMPU. core.ac.uk

This process yields a liquid complex which is then stored in a sealed Teflon vial at room temperature. core.ac.uk A common preparation results in a complex with an HF content of 65% by weight. core.ac.uklouisville.eduacs.org The boiling point of this specific complex is not sharply defined, as HF evaporates continuously over a range of 50-120°C. core.ac.uk

Characterization of the DMPU-HF Complex

The formation and nature of the DMPU-HF complex are primarily understood through spectroscopic methods and the study of its underlying intermolecular forces. The complex is formed through strong hydrogen bonding between the hydrogen atom of HF and the oxygen atom of the urea (B33335) unit in DMPU. researchgate.netorganic-chemistry.orgacs.orgnih.gov DMPU is selected as an ideal hydrogen-bond acceptor because it is less basic and less nucleophilic than traditional amine bases like pyridine (B92270) or triethylamine (B128534). acs.orgnih.gov This characteristic prevents it from interfering with metal catalysts and competing in nucleophilic reactions, making the resulting DMPU-HF reagent a highly acidic and effective fluorinating agent. researchgate.netacs.org

Spectroscopic techniques are essential for confirming the formation of the complex and understanding the interactions between DMPU and HF.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, are fundamental in characterizing HF complexes. acs.org For the this compound, ¹⁹F NMR is particularly crucial for determining the concentration of HF in the complex and for monitoring the progress of fluorination reactions where it is used. acs.org Analysis of reaction products by ¹H and ¹³C NMR confirms the successful transfer of fluorine from the reagent to a substrate. core.ac.uk While detailed spectra of the complex itself are not broadly published, the principles of NMR suggest that complexation would lead to significant shifts in the resonance of the protons on the DMPU ring and a characteristic signal for the fluorine environment.

Infrared (IR) Spectroscopy : IR spectroscopy provides direct insight into the hydrogen bonding within the complex. In analogous amine-HF complexes, the formation of the N-H···F hydrogen bond leads to noticeable changes in the IR spectrum, such as a decrease in the HF stretching frequency (νs) and an increase in the HF librational (bending) modes. researchgate.net For the DMPU-HF complex, one would expect to observe a significant shift in the carbonyl (C=O) stretching frequency of the DMPU molecule upon complexation with HF, indicating the involvement of the urea oxygen in the hydrogen bond. researchgate.net This technique is a powerful tool for studying the intermolecular interactions that define the complex's structure. researchgate.net

Understanding the Stoichiometry and Stability of the Complex

The stoichiometry of the DMPU-HF complex is a key feature that distinguishes it from other HF-based reagents. DMPU is capable of forming a stable complex with a high proportion of hydrogen fluoride.

Research has demonstrated that DMPU can form a stable liquid complex with up to 11 or 12 equivalents of HF. core.ac.ukacs.org A commonly prepared reagent with 65% HF content by weight corresponds to a molar ratio of approximately 1:11.9 for DMPU to HF. acs.org This high capacity for HF sequestration in a stable form is a significant advantage. The stability of the complex is attributed to DMPU's superior hydrogen-bond basicity compared to other bases used in similar reagents.

The hydrogen-bond basicity, measured by the pKBHX scale, provides a quantitative measure of a compound's ability to accept a hydrogen bond. A comparison of these values highlights the enhanced stability of the DMPU-HF complex.

| Compound | pKBHX Value | Basicity (pKa of conjugate acid) |

| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | 2.82 acs.orgnih.gov | Low |

| Pyridine | 1.86 acs.orgnih.gov | Higher |

| Triethylamine (Et₃N) | 1.98 acs.orgnih.gov | Higher |

The higher pKBHX value for DMPU indicates it is a stronger hydrogen-bond acceptor than both pyridine and triethylamine. acs.orgnih.gov This allows it to form a more stable complex with HF, while its lower chemical basicity ensures that the resulting reagent retains a high level of acidity, which is often necessary for promoting fluorination reactions. acs.orgacs.org

Mechanistic Elucidation of Dmpu Hf Mediated Transformations

Role of Hydrogen Bonding in Activating Hydrogen Fluoride (B91410)

The efficacy of DMPU-HF as a fluorinating agent is fundamentally linked to the powerful hydrogen-bonding interaction between the oxygen atom of the DMPU molecule and the hydrogen atom of hydrogen fluoride (HF). acs.orgnih.gov DMPU is classified as a nonbasic, weakly coordinating, yet strong hydrogen-bond acceptor. acs.orgresearchgate.net This characteristic is crucial, as it allows DMPU to form a stable, liquid complex with HF, which is naturally a difficult-to-handle gas. tcichemicals.comacs.org

The strength of this hydrogen bond directly influences the properties of the resulting reagent. The hydrogen-bond basicity of DMPU (pKBHX = 2.82) is notably higher than that of traditional bases like pyridine (B92270) (pKBHX = 1.86) and triethylamine (B128534) (Et₃N, pKBHX = 1.98). acs.org This stronger interaction leads to a more effective polarization of the H-F bond. Consequently, the DMPU-HF complex exhibits higher acidity compared to HF complexes with pyridine or triethylamine. acs.org This enhanced acidity is a key factor in its heightened reactivity in various chemical transformations. tcichemicals.com

Furthermore, the hydrogen bonding network within the complex, which can involve multiple HF molecules per DMPU molecule (e.g., DMPU-12HF), enhances the nucleophilicity of the fluoride species. acs.orgnih.gov This dual enhancement of both acidity and fluoride nucleophilicity, regulated by hydrogen bonding, is a defining feature of advanced HF-based reagents like DMPU-HF. tcichemicals.comacs.org

Activation Mechanisms in Acid-Catalyzed Reactions

The enhanced acidity of the DMPU-HF complex makes it an excellent promoter for a variety of acid-catalyzed reactions. tcichemicals.com A prominent example is its use in gold-catalyzed hydrofluorination of alkynes. The DMPU-HF system is sufficiently acidic to activate imidogold precatalysts, generating the active cationic gold catalyst in situ without the need for traditional silver-based activators. acs.orgresearchgate.net This compatibility with transition metal catalysts is a significant advantage over reagents like pyridine-HF, as the weakly coordinating nature of DMPU prevents catalyst deactivation. acs.org

Beyond catalyst activation, DMPU-HF directly activates substrates. In the fluoro-Prins cyclization, the reagent is proposed to activate an aldehyde, initiating the cyclization cascade with a homoallylic alcohol. researchgate.netnih.gov Similarly, in the ring-opening of aziridines, the strong proton-donating ability of the complex facilitates the reaction. nih.govcore.ac.uk The strategy for transformations like the bromofluorination of alkenes also relies on the acid-catalyzed generation of an electrophilic bromonium ion intermediate, which is subsequently attacked by the fluoride nucleophile. nih.gov This ability to act as a potent Brønsted acid activator is central to the broad utility of DMPU-HF.

Pathways of Nucleophilic Fluoride Delivery

Once the substrate or catalyst is activated, the DMPU-HF complex serves as the source for nucleophilic fluoride. The specific pathway of fluoride delivery is highly dependent on the substrate and reaction conditions, often traversing a mechanistic continuum between SN1 and SN2 pathways. nih.gov

In the ring-opening of N-tosyl aziridines, the regioselectivity and stereoselectivity of the fluoride attack provide mechanistic clues. nih.gov For instance, the reaction of bicyclic aziridines proceeds with an inversion of stereoconfiguration, which is characteristic of a concerted SN2 pathway. nih.gov However, for other substrates, a different mechanism, described as a hydrogen bond-assisted, quasi-SNi pathway, has been proposed to explain the observed retention of stereoconfiguration. nih.govcore.ac.uk This pathway involves the internal delivery of fluoride from the same face, assisted by an N-H hydrogen bond. nih.gov

In the hydrofluorination of alkynes, the mechanism involves the activation of the alkyne by an acid or a metal catalyst, followed by the nucleophilic attack of fluoride. mdpi.comchinesechemsoc.org For example, in gold-catalyzed reactions, the fluoride attacks a gold-π-alkyne complex. mdpi.com In the metal-free gem-difluorination of alkynes, the reaction proceeds via protonation of the alkyne, creating a vinyl cation intermediate that is then trapped by the fluoride. nih.gov The high regioselectivity observed in many DMPU-HF reactions, such as the Markovnikov addition in bromofluorination, is dictated by the formation of the more stable carbocation-like intermediate during the fluoride delivery step. nih.gov

Computational Studies on DMPU-HF Complexation and Reactivity Profiles

Computational chemistry has become an indispensable tool for rationalizing the experimental outcomes of DMPU-HF mediated reactions, offering deep insights into reaction pathways and selectivity. core.ac.uk

Theoretical Approaches to Reaction Path Analysis

Density Functional Theory (DFT) calculations have been successfully employed to map the potential energy surfaces of reactions involving DMPU-HF, clarifying the operative mechanisms. A notable example is the hydrofluorination of aziridines. DFT analysis (at the M062X/aug-cc-pVDZ level of theory) supported a substrate-dependent stereochemical outcome. nih.gov The calculations helped rationalize why some substrates react via a classic SN2 concerted pathway leading to inversion, while others favor a quasi-SNi mechanism with retention of configuration, which involves a hydrogen-bond-assisted internal fluoride delivery. nih.gov

While full computational studies on the DMPU-HF complex itself are emerging, analyses of related systems provide a methodological blueprint. For instance, detailed reaction energy profiles have been calculated for alkyne hydrofluorination using similar acidic fluorinating agents, identifying rate-determining steps and key intermediates like vinyl cation-anion pairs. chemrxiv.orgchemrxiv.org These theoretical approaches, which often involve intrinsic reaction coordinate (IRC) analyses, are crucial for distinguishing between stepwise and concerted pathways and for understanding the electronic and steric factors that govern the reaction course. nih.gov

Understanding Selectivity through Computational Modeling

Computational models are particularly powerful in explaining the high regio- and stereoselectivity often observed in DMPU-HF reactions. For the gem-difluorination of functionalized alkynes using a DMPU-HF and KHSO₄-HF system, DFT calculations were used to predict the observed Markovnikov regioselectivity. nih.gov By calculating the Natural Bond Orbital (NBO) charge density of the starting alkyne, researchers correctly predicted that protonation would occur at the more electron-rich carbon, directing the subsequent nucleophilic attack of fluoride to the more electron-deficient carbon. nih.gov

In the hydrofluorination of aziridines, computational analysis explained how the stereochemical outcome is linked to the stability of the carbocation-like intermediate. nih.gov For substrates where a stabilized carbocation-like intermediate can form, the reaction may proceed through a pathway with more SN1 character. Conversely, for simple alkyl-substituted aziridines, a true carbocation intermediate is less likely, and the reaction follows a more concerted SN2 pathway. nih.gov These examples highlight how computational modeling provides a predictive framework for understanding and optimizing the selectivity of transformations mediated by the DMPU-HF reagent.

Applications of Dmpu Hf in Diverse Fluorination Reactions

Hydrofluorination of Unsaturated Systems

DMPU-HF has proven to be particularly effective in the hydrofluorination of carbon-carbon multiple bonds, offering pathways to synthetically important fluoroalkenes and gem-difluoroalkanes.

The combination of DMPU-HF with a gold catalyst facilitates the highly regioselective mono- and dihydrofluorination of both terminal and internal alkynes. nih.govnih.govorganic-chemistry.orgsigmaaldrich.com This method is advantageous as DMPU is a weak coordinator to most metal catalysts and is not nucleophilic enough to compete with the fluoride (B91410) ion. nih.gov The DMPU-HF system is also acidic enough to activate the imidogold precatalyst. nih.gov

The gold-catalyzed monohydrofluorination of alkynes using DMPU-HF provides a direct route to fluoroalkenes. nih.gov The reaction proceeds with high regioselectivity, affording the Markovnikov addition product. mdpi.com For terminal alkynes, clean and regioselective transformations are typically observed. acs.org The reaction conditions can be optimized to selectively yield the monofluorinated product by adjusting the equivalents of the DMPU-HF reagent. nih.govacs.org For instance, reducing the amount of the fluorinating reagent to 1.2 equivalents can achieve selective monofluorination. nih.govorganic-chemistry.org This transformation exhibits good functional group tolerance. acs.org

| Substrate (Alkyne) | Catalyst Loading (Au-1) | Reaction Time (h) | Yield of Fluoroalkene (%) |

|---|---|---|---|

| 1-Octyne | 1% | 5 | 83 |

| Phenylacetylene | 1% | 5 | 80 |

| 4-Ethynyltoluene | 1% | 5 | 85 |

| 1-Ethynyl-4-methoxybenzene | 1% | 5 | 78 |

| 5-Hexyn-1-ol | 2% | 3 | 90 |

Data sourced from research on the regioselective synthesis of fluoroalkenes. nih.govacs.org

The dihydrofluorination of alkynes using the this compound leads to the formation of valuable gem-difluoromethylene compounds. nih.govnih.gov This transformation is a direct and atom-economical method for synthesizing compounds containing a CF₂ group. acs.org While the initial monohydrofluorination is catalyzed by gold, the subsequent hydrofluorination of the resulting fluoroalkene to the gem-difluoro product can be sluggish. nih.govacs.org To facilitate the complete conversion to the dihydrofluorinated product, additives such as a Lewis acid like Ga(OTf)₃ or KHSO₄ can be employed to accelerate the reaction. nih.govorganic-chemistry.orgacs.org This process is effective for both terminal and internal alkynes. nih.govacs.org

| Substrate (Alkyne) | Additive | Reaction Time (h) | Yield of gem-Difluoro Compound (%) |

|---|---|---|---|

| 1-Octyne | KHSO₄ | 12 | 85 |

| Phenylacetylene | KHSO₄ | 12 | 82 |

| 1-Phenyl-1-propyne | KHSO₄ | 12 | 75 |

| Cyclopropylacetylene | KHSO₄ | 12 | 78 |

Data based on studies of gem-difluoromethylene compound synthesis. nih.govacs.org

In the context of the gold-catalyzed system with DMPU-HF, it is noteworthy that this catalytic system is not effective for the hydrofluorination of alkenes. nih.govacs.org Alkene functional groups are well-tolerated during the hydrofluorination of alkynes, indicating the chemoselectivity of the DMPU-HF/Au-1 system for alkynes over alkenes. nih.govacs.org For example, in a competitive reaction with a mixture of 1-octene (B94956) and 1-octyne, only the hydrofluorination product of the alkyne was observed. nih.govacs.org

Gold-Catalyzed Mono- and Dihydrofluorination of Alkynes

Halofluorination Reactions

DMPU-HF also serves as an efficient fluorine source in halofluorination reactions, where a halogen and a fluorine atom are added across a double bond.

The DMPU-HF complex is an effective fluorinating agent for the bromofluorination of a variety of alkenes. nih.govnih.gov This reaction is typically carried out using N-bromosuccinimide (NBS) as the electrophilic bromine source. nih.gov The process demonstrates high reactivity and affords the corresponding bromofluoro compounds in good to excellent yields. nih.gov A key feature of this reaction is its good Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon of the double bond and the fluorine atom adds to the more substituted carbon. nih.gov

| Substrate (Alkene) | Equivalents of DMPU-HF | Equivalents of NBS | Yield of Bromofluoro Compound (%) |

|---|---|---|---|

| Styrene | 7 | 1.5 | 85 |

| 4-Chlorostyrene | 7 | 1.5 | 89 |

| 4-Bromostyrene | 7 | 1.5 | 88 |

| 4-Methoxystyrene | 7 | 1.5 | 82 |

| 1-Octene | 7 | 1.5 | 75 |

This data is compiled from research on the bromofluorination of unsaturated compounds. nih.gov

Bromofluorination of Alkenes

Fluorinative Cyclization Reactions

DMPU-HF has proven to be an ideal reagent for fluorinative cyclization, particularly in the context of the Prins reaction. nih.govresearchgate.net The higher acidity of the DMPU-HF complex compared to traditional reagents like pyridine-HF is advantageous for the Prins cyclization, which requires an acidic medium to proceed efficiently. nih.govacs.org This has led to improved methods for synthesizing fluorinated heterocyclic compounds. acs.org

Diastereoselective Fluoro-Prins Cyclization

The fluoro-Prins cyclization mediated by DMPU-HF allows for the diastereoselective synthesis of substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines. nih.govnih.govacs.org This method offers significant advantages over previous approaches, providing both higher yields and superior cis/trans selectivity. nih.govresearchgate.net

The reaction between homoallylic alcohols and various aldehydes in the presence of DMPU-HF effectively produces substituted 4-fluorotetrahydropyrans. nih.gov The reaction proceeds efficiently in nonpolar solvents such as dichloromethane (B109758) (DCM), toluene, and hexane, yielding the desired products with high efficiency and excellent diastereoselectivity. nih.gov

Table 1: Synthesis of 4-Fluorotetrahydropyrans via Fluoro-Prins Cyclization

| Entry | Aldehyde (R Group) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| 1 | C₆H₅ | 92 | >20:1 |

| 2 | 4-MeOC₆H₄ | 85 | >20:1 |

| 3 | 4-BrC₆H₄ | 86 | >20:1 |

| 4 | 4-CF₃C₆H₄ | 87 | >20:1 |

| 5 | 2-Naphthyl | 89 | >20:1 |

| 6 | CH₃(CH₂)₅ | 75 | 10:1 |

| 7 | c-C₆H₁₁ | 78 | 10:1 |

Data sourced from research findings. nih.gov

Similarly, the aza-Prins cyclization can be accomplished using DMPU-HF. The reaction of N-tosyl homoallylamine with various aldehydes furnishes the corresponding 4-fluoropiperidines in excellent yields and with good diastereoselectivity. nih.gov This extends the utility of the this compound to the synthesis of fluorinated nitrogen-containing heterocycles. core.ac.uk

Table 2: Synthesis of 4-Fluoropiperidines via Aza-Prins Cyclization

| Entry | Aldehyde (R Group) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| 1 | CH₃(CH₂)₆ | 99 | 4:1 |

| 2 | c-C₆H₁₁ | 99 | 5:1 |

| 3 | C(CH₃)₃ | 89 | 10:1 |

| 4 | C₆H₅CH₂CH₂ | 98 | 4:1 |

| 5 | C₆H₅ | 42 | 5:1 |

Data sourced from research findings. nih.gov

The proposed mechanism for the fluoro-Prins cyclization highlights the crucial role of the acidic this compound. nih.gov The pathway is initiated by the activation of the aldehyde by the HF/DMPU complex. The protonated aldehyde then reacts with the nucleophilic double bond of the homoallylic alcohol.

Subsequent elimination of a water molecule generates an intermediate oxonium ion. This is followed by an intramolecular cyclization step, where the double bond attacks the carbocation, forming a six-membered ring and a new carbocationic intermediate. The reaction is terminated when the nucleophilic fluorine from the DMPU-HF complex quenches this carbocation, yielding the final 4-fluorotetrahydropyran product. nih.gov

Ring-Opening Fluorination of Heterocycles

The ring-opening fluorination of heterocycles is a powerful synthetic strategy for the introduction of fluorine into organic molecules, yielding valuable fluorinated building blocks. The reagent N,N'-dimethylpropyleneurea-hydrogen fluoride (DMPU-HF) has emerged as a highly effective and versatile reagent for these transformations, particularly for strained three-membered rings like aziridines and epoxides. Its balanced reactivity and good functional group tolerance allow for controlled ring-opening under acidic conditions. nih.govrsc.org This method provides a direct route to vicinal fluoro-functionalized compounds, which are important motifs in medicinal and materials chemistry. nih.gov

Regio- and Stereoselective Ring-Opening of Aziridines

The hydrofluorination of aziridines using DMPU-HF is a highly efficient method for the synthesis of β-fluoroamines. nih.govresearchgate.net This reaction proceeds with high regioselectivity and stereoselectivity, offering a significant advantage over traditional fluorination methods. rsc.org The this compound demonstrates superior reactivity and broader functional group compatibility, making it a valuable tool for accessing a wide range of β-fluoroamine structures. nih.govresearchgate.net

The reaction of N-protected aziridines with DMPU-HF provides a straightforward route to β-fluoroamines. For instance, the treatment of 2-methyl-N-tosylaziridine with 65% HF-DMPU in dichloroethane (DCE) at room temperature results in the regioselective formation of 2-fluoropropyl-N-tosylamine in high yield, with the tosyl protecting group remaining intact. nih.gov A variety of N-tosyl aziridines, including those with different substitution patterns, undergo efficient ring-opening under these mild conditions. core.ac.uk The methodology has also been successfully extended to other N-substituted aziridines, demonstrating its broad applicability. core.ac.uk

Table 1: Synthesis of β-Fluoroamines via Ring-Opening of Aziridines with DMPU-HF

| Entry | Aziridine (B145994) Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-methyl-N-tosylaziridine | 2-fluoro-N-tosylpropan-1-amine | 95 |

| 2 | 2-phenyl-N-tosylaziridine | (2-fluoro-2-phenylethyl)sulfonamide | 92 |

| 3 | 2-isobutyl-N-tosylaziridine | 1-fluoro-4-methyl-N-tosylpentan-2-amine | 89 |

| 4 | cyclohexene-N-tosylaziridine | trans-2-fluoro-N-tosylcyclohexylamine | 91 |

Data compiled from studies on the hydrofluorination of N-tosylaziridines. nih.gov

A notable feature of the DMPU-HF mediated ring-opening of aziridines is the substrate-dependent nature of the stereochemical outcome. nih.govrsc.org The reaction can proceed with either retention or inversion of configuration at the stereocenter, depending on the substitution pattern of the aziridine ring.

For bicyclic aziridines, the reaction typically proceeds with inversion of stereochemistry. nih.gov This is consistent with a classic SN2-type mechanism where the fluoride nucleophile attacks the carbon atom from the side opposite to the breaking carbon-nitrogen bond.

In contrast, for certain acyclic aziridines, the reaction can proceed with retention of configuration. This outcome is influenced by the electronic and steric properties of the substituents on the aziridine ring. The mechanism in these cases may involve a more complex pathway, potentially with the formation of an intermediate that allows for the fluoride to attack from the same face as the departing nitrogen atom. The precise factors governing this switch from inversion to retention are a subject of ongoing research and appear to be delicately balanced based on the substrate's structure. nih.gov

Table 2: Stereochemical Outcomes in the Ring-Opening of Chiral Aziridines

| Entry | Aziridine Substrate | Product Stereochemistry | Outcome |

|---|---|---|---|

| 1 | (2R,3S)-2,3-dimethyl-N-tosylaziridine | (2R,3R)-3-fluoro-N-tosylbutan-2-amine | Inversion |

| 2 | (R)-2-phenyl-N-tosylaziridine | (R)-2-fluoro-2-phenyl-N-tosylethylamine | Retention |

| 3 | Bicyclic aziridine (exo) | trans-β-fluoroamine | Inversion |

Illustrative examples based on reported stereochemical studies. nih.gov

Ring-Opening Reactions of Epoxides

The this compound is also effective for the ring-opening fluorination of epoxides, providing a route to valuable β-fluoroalcohols. core.ac.uk Similar to aziridines, the high ring strain of epoxides facilitates their reaction with nucleophiles under acidic conditions. chemistrysteps.com The reaction with DMPU-HF generally proceeds with high regioselectivity, with the fluoride attacking the more substituted carbon atom in unsymmetrical epoxides, which is characteristic of an SN1-like mechanism under acidic conditions. chemistrysteps.com However, for less hindered epoxides, an SN2-type mechanism with attack at the less substituted carbon can be favored.

The stereochemistry of the epoxide ring-opening with fluoride is typically anti-addition, resulting in the formation of trans-β-fluoroalcohols from cyclic epoxides. This outcome is consistent with a backside nucleophilic attack on the protonated epoxide. nih.gov However, the degree of stereoselectivity can be influenced by the substrate and reaction conditions. In some cases, particularly with substrates that can form stabilized carbocationic intermediates, a loss of stereochemical integrity has been observed. nih.gov

Table 3: Ring-Opening of Epoxides with DMPU-HF

| Entry | Epoxide Substrate | Major Product | Yield (%) |

|---|---|---|---|

| 1 | Styrene oxide | 2-fluoro-2-phenylethanol | 85 |

| 2 | Cyclohexene oxide | trans-2-fluorocyclohexanol | 88 |

| 3 | (R)-Propylene oxide | (R)-1-fluoropropan-2-ol | 82 |

Representative yields for the synthesis of β-fluoroalcohols. core.ac.uknih.gov

Other Metal-Free and Acid-Catalyzed Fluorination Strategies

Beyond the ring-opening of small heterocycles, DMPU-HF serves as a versatile reagent in other metal-free and acid-catalyzed fluorination reactions. Its tunable acidity and nucleophilicity make it a superior alternative to other HF-based reagents like Olah's reagent (pyridine-HF) in certain applications. researchgate.netnih.gov

One significant application is in the bromofluorination of alkenes. nih.gov In this reaction, DMPU-HF is used in conjunction with an electrophilic bromine source, such as N-bromosuccinimide (NBS). The reaction proceeds with high reactivity and affords bromofluorinated products with good Markovnikov regioselectivity. nih.gov This transformation provides a direct route to vicinal bromofluoro compounds, which are valuable synthetic intermediates.

DMPU-HF has also been employed in fluoro-Prins cyclization reactions for the diastereoselective synthesis of substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines. researchgate.net Compared to traditional fluorinating agents, DMPU-HF often leads to higher yields and improved diastereoselectivity in these cyclizations.

Furthermore, the acidic nature of the DMPU-HF complex allows it to be used in the hydrofluorination of unactivated alkenes, a challenging transformation that often requires harsh conditions. This metal-free approach offers a greener and more atom-economical route to fluoroalkanes. researchgate.net The combination of DMPU-HF with a co-catalyst like KHSO₄ can create a highly acidic system capable of promoting the Markovnikov addition of HF to a wide range of olefins. researchgate.netacs.org

Regio and Stereochemical Control in Dmpu Hf Reactions

Factors Governing Regioselectivity (e.g., Steric and Electronic Effects)

Regioselectivity in DMPU-HF reactions, which dictates the specific location of C-F bond formation, is primarily governed by the electronic and steric properties of the substrate. numberanalytics.com

Electronic Effects: In reactions such as the hydrofluorination of unsaturated bonds, electronic factors are often the dominant influence. The reaction typically proceeds via a mechanism that involves the formation of a carbocation intermediate. The stability of this carbocation determines the site of fluoride (B91410) attack. For instance, in the hydrofluorination of alkynes, the reaction is highly regioselective, following Markovnikov's rule where the fluoride adds to the more substituted carbon, which can better stabilize a positive charge. acs.orgnih.govresearchgate.net This principle is also observed in the ring-opening of asymmetrically substituted aziridines, where fluoride attack is completely directed to the most substituted ring carbon or the benzylic carbon, consistent with an SN1-type mechanism. researchgate.netnih.gov The electron distribution in the substrate makes electron-rich sites more susceptible to electrophilic attack (by the proton from HF) and directs the nucleophilic fluoride to the resulting electron-deficient center. numberanalytics.com

Steric Effects: Steric hindrance can also play a crucial role in directing the regioselectivity. numberanalytics.com When electronic effects are not strongly differentiated between two potential reaction sites, the fluoride nucleophile will preferentially attack the less sterically hindered position. However, because HF is a small nucleophile, the influence of steric factors may be relatively minor compared to electronic effects in many cases. core.ac.uk

In the gold-catalyzed hydrofluorination of alkynes, the DMPU-HF system provides fluoroalkenes with high regioselectivity. acs.orgnih.govorganic-chemistry.org This high degree of control persists even with substrates containing strong electron-withdrawing groups or acidic protons. acs.orgnih.gov

Strategies for Achieving Diastereoselectivity

Diastereoselectivity, the preferential formation of one diastereomer over others, is a critical aspect of synthesizing molecules with multiple stereocenters. With DMPU-HF, high diastereoselectivity is often achieved, particularly in cyclization reactions.

In fluoro-Prins cyclization reactions to form 4-fluorotetrahydropyrans and 4-fluoropiperidines, DMPU-HF provides both higher yields and superior diastereoselectivity compared to classic reagents like pyridine (B92270)/HF. nih.govacs.orgresearchgate.netresearchgate.net For example, the reaction of various homoallylic alcohols and aldehydes using DMPU-HF consistently produces the cis-diastereomer as the major product. The origin of this enhanced diastereoselectivity is thought to be related to the steric influence of the DMPU structure. core.ac.uk

The stereochemical outcome of the ring-opening of aziridines is dependent on the substitution pattern of the substrate. researchgate.netnih.govrsc.org For instance, reactions involving bicyclic aziridines typically proceed with inversion of stereoconfiguration, indicative of an SN2-like pathway. nih.gov This substrate-dependent behavior allows for strategic selection of starting materials to achieve a desired stereochemical outcome.

Representative Diastereoselectivity in Fluoro-Prins Cyclization using DMPU-HF

| Entry | Aldehyde (R group) | Product | Yield (%) | cis:trans Ratio |

|---|---|---|---|---|

| 1 | Cyclohexyl | 5a | 100 | 10:1 |

| 2 | n-Pentyl | 5b | 100 | 8.5:1 |

| 3 | Phenyl | 5c | 75 | 17:1 |

Data sourced from reference nih.gov.

Mechanistic Rationalization of Stereochemical Pathways

The stereochemical pathways in DMPU-HF reactions can be rationalized by considering the probable reaction intermediates.

In the fluoro-Prins cyclization, the reaction is initiated by the formation of an oxocarbenium ion from an aldehyde and a homoallylic alcohol under the acidic conditions provided by DMPU-HF. researchgate.net This is followed by cyclization, where the alkene attacks the oxocarbenium ion. The final step is the trapping of the resulting carbocation by the fluoride ion. The high cis-selectivity observed suggests a pathway where the fluoride attacks from the less hindered face of a chair-like transition state, with the substituents occupying equatorial positions to minimize steric strain. nih.gov

For the ring-opening of aziridines, the mechanism appears to be on a continuum between SN1 and SN2 pathways, heavily influenced by the substrate's structure. nih.gov In cases where a stable carbocation can be formed (e.g., at a benzylic or tertiary position), the pathway has more SN1 character. For less substituted aziridines, a classic backside SN2 attack is more likely, leading to inversion of stereochemistry. A proposed "hydrogen bond-assisted SN1-like pathway" has also been suggested to explain the observed outcomes. core.ac.uk

Scope of Substrates and Functional Group Tolerance in Various Transformations

DMPU-HF has demonstrated a broad substrate scope and good tolerance for a variety of functional groups, enhancing its utility in complex molecule synthesis. researchgate.netrsc.org

Transformations and Substrate Scope:

Hydrofluorination of Alkynes: The gold-catalyzed hydrofluorination using DMPU-HF is effective for both terminal and internal alkynes, yielding fluoroalkenes and gem-difluoromethylene compounds. acs.orgnih.govchinesechemsoc.org

Ring-Opening of Aziridines: A wide range of N-tosyl and other N-substituted aziridines, including unactivated substrates, undergo efficient ring-opening to produce β-fluoroamines. nih.govcore.ac.ukrsc.org

Fluoro-Prins Cyclization: The reagent facilitates the synthesis of substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines from homoallylic alcohols/amines and various aldehydes. nih.govacs.orgresearchgate.net

Other Applications: DMPU-HF has also been used in ring-opening of epoxides and fluorobromination of unsaturated compounds. core.ac.uk

Functional Group Tolerance: A key advantage of the DMPU-HF system is its compatibility with many common functional groups. This often obviates the need for protection-deprotection steps, leading to more efficient syntheses.

| Functional Group | Tolerance | Notes |

| Alkenes | Tolerated | The DMPU/HF/Au system is highly effective for alkyne hydrofluorination but is not a good catalyst for the hydrofluorination of alkenes, indicating good tolerance. acs.orgnih.gov |

| Esters | Tolerated | An alkyne substrate with an ester group was shown to react in good yield and selectivity. acs.orgnih.gov |

| Electron-withdrawing groups | Tolerated | An alkyne with a strong electron-withdrawing group reacted successfully. acs.orgnih.gov |

| Acidic C-H groups | Tolerated | A substrate with an acidic C-H bond was successfully hydrofluorinated. acs.orgnih.gov |

| Tosyl Group | Tolerated | N-tosyl protecting group on aziridines remains intact during ring-opening. nih.gov |

This tolerance, combined with its high reactivity and selectivity, establishes DMPU-HF as a valuable and versatile reagent in modern organofluorine chemistry. acs.orgnih.govresearchgate.net

Comparative Evaluation with Contemporary Fluorinating Reagents

Performance Against Established HF-Based Reagents (e.g., Olah's Reagent, Et₃N•3HF)

DMPU-HF was designed to overcome the limitations of traditional amine-HF complexes like Olah's reagent (pyridine-HF) and triethylamine (B128534) tris-hydrofluoride (Et₃N•3HF). nih.gov These established reagents, while easier to handle than gaseous hydrogen fluoride (B91410), suffer from reduced acidity and the tendency of the amine base to interfere with catalytic processes. nih.gov

Research has consistently demonstrated that DMPU-HF provides superior yields and selectivities in a variety of fluorination reactions compared to its predecessors.

In the gold-catalyzed hydrofluorination of alkynes, the DMPU-HF system is significantly more efficient than the commonly used pyridine-HF complex. acs.orgnih.gov For the monofluorination of a model alkyne, the DMPU-HF/Au-1 system achieved a high yield, whereas the pyridine (B92270)/HF system under similar conditions was much less effective. acs.orgnih.gov

Interactive Table 1: Gold-Catalyzed Monohydrofluorination of Phenylacetylene

| Fluorinating Reagent | Catalyst | Yield (%) | Selectivity (Mono- vs. Di-fluorinated) | Reference |

| Pyridine/HF (70%) | Au-1 (5%) | 15 | - | acs.org |

| DMPU/HF (65%) | Au-1 (1%) | 85 | >20:1 | acs.org |

Note: This table summarizes the superior performance of DMPU-HF in the gold-catalyzed monohydrofluorination of an alkyne, yielding a significantly higher product percentage with less catalyst compared to Olah's reagent (Pyridine/HF).

Similarly, in fluoro-Prins cyclization reactions for synthesizing 4-fluorotetrahydropyrans, DMPU-HF leads to both higher yields and improved diastereoselectivity. nih.govresearchgate.net When reacting 2-naphthaldehyde (B31174) with a homoallylic alcohol, the more acidic DMPU-HF reagent facilitated a faster conversion and a much greater diastereoselectivity (10:1 cis/trans) compared to Olah's reagent (3:1 cis/trans). nih.gov

In the bromofluorination of unsaturated compounds, DMPU-HF also demonstrates superior regioselectivity. nih.gov The reaction of allylphenyl ether with N-bromosuccinimide (NBS) followed by fluorination showed a clear trend in favor of the Markovnikov product when using DMPU-HF. nih.gov

Interactive Table 2: Regioselectivity in the Bromofluorination of Allylphenyl Ether

| Fluorinating Reagent | Markovnikov:Regioisomer Ratio | Reference |

| Et₃N•3HF | 1.1:1 | nih.gov |

| Olah's Reagent | 2.2:1 | nih.gov |

| DMPU/HF | 5:1 | nih.gov |

Note: This table highlights the enhanced regioselectivity of DMPU-HF in bromofluorination compared to Et₃N•3HF and Olah's Reagent, favoring the desired Markovnikov product.

A key deficiency of amine-based HF reagents like Olah's reagent and Et₃N•3HF is their incompatibility with many acid- or transition metal-catalyzed reactions. core.ac.uk The amine components (pyridine, triethylamine) are basic and can coordinate strongly with and deactivate cationic metal catalysts. researchgate.net

DMPU-HF was explicitly developed to address this issue. acs.orgnih.gov The hydrogen-bond acceptor, DMPU, is significantly less basic and a weaker nucleophile than pyridine or triethylamine. acs.orgnih.gov Furthermore, it is a weakly coordinating ligand for most metal catalysts. acs.orgnih.gov This combination of properties means that DMPU-HF does not readily interfere with or poison transition-metal catalysts, making it an ideal fluorinating reagent for such systems. acs.orgnih.govresearchgate.net Its inherent acidity is even sufficient to activate certain precatalysts, such as an imidogold precatalyst, to generate the active cationic gold catalyst without the need for other additives. acs.orgnih.gov

Distinct Advantages of DMPU-HF in Transition Metal-Catalyzed Processes

The primary advantage of DMPU-HF in transition metal-catalyzed processes stems directly from its superior catalytic compatibility.

High Acidity and Catalyst Activation : The DMPU-HF complex possesses higher acidity than pyridine/HF and triethylamine/HF complexes. acs.orgnih.gov This is because DMPU is a better hydrogen-bond acceptor but is less basic. acs.orgnih.gov This heightened acidity allows DMPU-HF not only to act as the fluorine source but also to serve as a co-catalyst or activator in acid-catalyzed reactions, including those mediated by transition metals like gold. acs.orgtcichemicals.com For instance, it can activate imidogold precatalysts directly, a task for which less acidic systems like Et₃N/HF are unsuitable without stoichiometric amounts of acid co-catalysts. acs.org

Weak Coordination and Non-Interference : Because DMPU is a weakly coordinating ligand, it does not compete with substrates or other ligands for coordination sites on the metal center. acs.orgnih.gov This prevents catalyst inhibition, a common problem with amine-HF reagents, leading to more efficient catalytic cycles and lower required catalyst loadings. organic-chemistry.org

Enhanced Selectivity : The DMPU-HF/catalyst system can exhibit high selectivity. For example, in the gold-catalyzed hydrofluorination of alkynes, the system is highly effective for alkynes but does not react with alkenes, allowing for selective fluorination in molecules containing both functional groups. acs.orgnih.gov This chemoselectivity is a significant advantage in the synthesis of complex molecules.

Positioning of DMPU-HF within the Landscape of Nucleophilic Fluorination Agents

The landscape of nucleophilic fluorination agents has evolved from the direct use of hazardous HF gas and poorly soluble metal fluorides to more manageable and soluble reagents. acs.org This evolution led to the development of amine-HF complexes like Olah's reagent and Et₃N•3HF, which offered improved handling but introduced limitations related to basicity and catalyst incompatibility. nih.gov

DMPU-HF represents the next generation of "designer" HF-based reagents, engineered to retain the benefits of handling ease while overcoming the key drawbacks of its predecessors. acs.orgnih.gov It is positioned as a highly effective, stable, and acidic nucleophilic fluorinating reagent that is uniquely compatible with modern synthetic methods, especially transition metal catalysis. tcichemicals.com

While it is superior in many applications, such as the gold-catalyzed fluorination of alkynes and fluoro-Prins cyclizations, it is not a universal solution. nih.govacs.org In some reactions, like the hydrofluorination of unactivated alkenes, other specialized reagents such as KHSO₄-HF may show higher reactivity. acs.org In a direct comparison for alkene hydrofluorination, DMPU-HF gave only trace amounts of product where KHSO₄-HF was successful, demonstrating that the choice of reagent remains substrate and reaction dependent. acs.org

Nonetheless, DMPU-HF has firmly established itself as a versatile and powerful tool in the synthetic chemist's arsenal. It bridges the gap between the atom economy of HF and the demands of sophisticated catalytic systems, enabling new reactivities and selectivities in the synthesis of valuable organofluorine compounds. core.ac.uktcichemicals.com

Laboratory Safety Protocols and Management for Dmpu Hf

Guidelines for Handling Hydrofluoric Acid and its Complexes in Research Settings

Working with DMPU-HF requires a comprehensive understanding of the risks associated with hydrofluoric acid. Unlike other acids, the fluoride (B91410) ion from HF can readily penetrate the skin, leading to deep tissue destruction that may not be immediately painful. harvard.edu This delayed onset of pain can lead to more severe injuries if not addressed promptly. mcgill.ca

A multi-layered approach to personal protective equipment is mandatory when handling DMPU-HF to prevent any contact with the skin, eyes, or respiratory system.

Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required. illinois.edu For operations with a higher risk of splashing, a full-face shield must be worn in conjunction with goggles. mcgill.cacloudfront.net

Hand Protection: Due to the high permeability of many common laboratory gloves to HF, specialized gloves are essential. It is recommended to wear two pairs of gloves (double-gloving). ucsd.edu The outer glove should be made of a material with high resistance to HF, such as heavy-duty nitrile (at least 8 mil), neoprene, or butyl rubber. msu.edu An inner, thinner nitrile glove provides an additional layer of protection. cloudfront.net Gloves should be inspected for any signs of degradation before each use and changed frequently. illinois.edu

Body Protection: A knee-length, chemical-resistant lab coat should be worn and fully buttoned. illinois.edu For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron made of materials like natural rubber or neoprene should be worn over the lab coat. cloudfront.netrochester.edu All skin must be covered; therefore, long pants and fully enclosed, chemical-resistant shoes are required. ucsd.edu Shorts, skirts, and open-toed shoes are strictly prohibited. rochester.edu

Table 1: Personal Protective Equipment for Handling DMPU-HF

| Body Part | Required PPE | Material/Standard | Notes |

| Eyes/Face | Chemical Splash Goggles | ANSI Z87.1 | A face shield should be used in addition to goggles when there is a splash hazard. illinois.edurochester.edu |

| Hands | Double Gloves | Outer: Heavy-duty nitrile, neoprene, or butyl rubber. Inner: Standard nitrile. | Inspect gloves before each use and change frequently. ucsd.educloudfront.netmsu.edu |

| Body | Lab Coat and Apron | Chemical-resistant materials (e.g., neoprene, natural rubber). | Lab coat should be knee-length and fully buttoned. Apron is necessary for higher-risk procedures. illinois.educloudfront.netrochester.edu |

| Legs/Feet | Long Pants and Closed-toed Shoes | Chemical-resistant footwear. | No exposed skin on legs or feet is permitted. ucsd.edu |

All work with DMPU-HF must be conducted within a properly functioning and certified chemical fume hood to minimize the risk of inhaling hazardous vapors. illinois.edurochester.edu The fume hood sash should be kept as low as possible during experiments. wisc.edu It is crucial to ensure that the fume hood is compatible with acid use and that all incompatible materials are removed from the work area before starting any procedure. illinois.edu A designated area within the fume hood should be established for HF-related work, and a warning sign should be posted when DMPU-HF is in use. cloudfront.netillinois.edu

Emergency Response Procedures for Accidental Exposure

Immediate and appropriate action is critical in the event of any exposure to DMPU-HF. All personnel working with this reagent must be familiar with emergency procedures, and the necessary first aid supplies must be readily accessible. An emergency eyewash and safety shower must be unobstructed and within a few seconds' travel distance from the work area. cloudfront.net

A 2.5% calcium gluconate gel is the primary first aid treatment for skin exposure to HF and must be kept in the laboratory where DMPU-HF is handled. illinois.eduillinois.edu The expiration date of the gel should be checked regularly. wisc.edu

Skin Exposure: Immediately move to the nearest safety shower or sink and flush the affected area with copious amounts of cool water for at least 5 minutes. wisc.edu While flushing, remove all contaminated clothing, shoes, and jewelry. msu.edu After the initial flush, liberally apply 2.5% calcium gluconate gel to the affected area and massage it into the skin. msu.edu Reapply the gel every 10-15 minutes until professional medical assistance is available. msu.edu The person assisting the victim must wear appropriate PPE, especially HF-resistant gloves, to prevent secondary contamination. msu.edu

Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. cloudfront.net Do not apply calcium gluconate gel directly to the eyes. wisc.edu Seek immediate medical attention.

Inhalation: Move the victim to fresh air immediately. cloudfront.net Inhalation of HF vapors can cause severe lung damage with delayed effects, so prompt medical evaluation is essential. mcgill.ca

All exposures to DMPU-HF require immediate professional medical attention, regardless of the apparent severity. mcgill.ca The victim should be transported to a hospital via ambulance without exception. msu.edu It is crucial to provide the attending medical personnel with the Safety Data Sheet (SDS) for the DMPU-HF reagent. illinois.edu Treatment for HF exposure often involves further application of calcium gluconate (topically or via injection) to neutralize the fluoride ion and prevent systemic calcium depletion.

Safe Storage and Disposal of this compound and Related Waste

Proper storage and disposal procedures are essential to prevent accidental exposure and environmental contamination.

Storage: DMPU-HF must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, metals, and organic compounds. wisc.edu The storage cabinet should be clearly labeled. anu.edu.au Containers for DMPU-HF must be made of chemically compatible materials like polyethylene (B3416737) or Teflon®. cloudfront.net Glass and metal containers are not suitable as HF reacts with them. ufl.edu All containers should be kept tightly closed and stored in secondary containment trays. wisc.eduufl.edu

Disposal: All waste containing DMPU-HF, including contaminated gloves, labware, and cleaning materials, must be treated as hazardous waste. ust.hk This waste should be collected in clearly labeled, chemically compatible (polyethylene or Teflon®) containers with sealed lids. cloudfront.net Do not overfill waste containers. anu.edu.au Follow all institutional and regulatory guidelines for the disposal of hazardous chemical waste. cloudfront.net

Future Research Directions and Advanced Methodological Developments

Exploration of Novel Reaction Substrates and Catalytic Systems

The DMPU-HF reagent, a complex of hydrogen fluoride (B91410) and the non-basic, weakly coordinating hydrogen-bond acceptor N,N'-Dimethylpropyleneurea (DMPU), has proven effective in various fluorination reactions. acs.orgnih.gov A key advantage of DMPU-HF is its compatibility with cationic metal catalysts, a consequence of DMPU's lower basicity compared to traditional HF carriers like pyridine (B92270) and triethylamine (B128534). acs.orgsigmaaldrich.com This property prevents the deactivation of metal catalysts, opening avenues for exploring novel catalytic systems.

Initial research demonstrated the efficacy of a gold-catalyzed system (Au-JohnPhos complex) with DMPU-HF for the highly regioselective hydrofluorination and dihydrofluorination of alkynes to produce fluoroalkenes and gem-difluoromethylene compounds. acs.orgresearchgate.netchinesechemsoc.orgsigmaaldrich.com The acidity of the DMPU-HF complex is sufficient to activate the imidogold precatalyst, a feature not observed with more basic HF reagents like pyridine/HF. acs.orgcore.ac.uk This suggests that other transition-metal catalysts, which might be sensitive to basic conditions, could be successfully paired with DMPU-HF for a broader range of fluorination reactions.

Future research will likely focus on expanding the substrate scope beyond alkynes. While the current DMPU-HF/Au-1 system shows high efficacy for alkyne hydrofluorination, it is less effective for alkenes. acs.org Developing new catalytic systems that can effectively utilize DMPU-HF for the hydrofluorination of a wider variety of unsaturated systems, including alkenes and allenes, is a promising research direction. rsc.orgrsc.org Furthermore, the application of DMPU-HF in the ring-opening of epoxides and aziridines, as well as in fluorobromination reactions, highlights its versatility and suggests potential for further exploration with other strained ring systems and in additional halofluorination reactions. core.ac.ukcore.ac.uk

Table 1: Comparison of HF-Based Fluorinating Reagents

| Reagent | Base | Basicity of Amine | Key Characteristics | Catalyst Compatibility |

| Olah's Reagent | Pyridine | High | Well-established, but can interfere with metal catalysts. acs.org | Limited with some transition metals. acs.org |

| Et3N·3HF | Triethylamine | High | Liquid, easier to handle than HF gas, but basicity is a drawback. acs.orgacs.org | Can reduce the activity of many metal catalysts. acs.org |

| DMPU-HF | DMPU | Low | High acidity, weakly coordinating, compatible with cationic metal catalysts. acs.orgrsc.org | Good, especially with gold catalysts. acs.orgsigmaaldrich.com |

Integration of DMPU-HF into Continuous Flow Chemical Processes

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability. nih.govucc.ie The integration of DMPU-HF into continuous flow systems is a logical and promising step for advancing fluorination methodologies.

The use of HF in flow chemistry has been explored, often utilizing solid-supported HF equivalents to mitigate the handling challenges of gaseous or highly corrosive liquid HF reagents. nih.gov While DMPU-HF is a liquid reagent, its integration into flow systems could streamline the neutralization and purification steps that are typically required in batch reactions. nih.gov The development of flow processes for reactions like hydrofluorination, fluoro-Prins reactions, and the ring-opening of aziridines using DMPU-HF could lead to more efficient and safer industrial production of fluorinated molecules. sigmaaldrich.comnih.gov

A key area of future research will be the design and optimization of flow reactors specifically for DMPU-HF chemistry. This includes selecting appropriate reactor materials that are resistant to the corrosive nature of HF, as well as developing efficient mixing and quenching protocols within the flow system. The potential for recycling the DMPU and any unreacted HF within a closed-loop flow system would also be a significant step towards greener and more cost-effective processes.

Development of Asymmetric Fluorination Methodologies Utilizing DMPU-HF

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, particularly in the pharmaceutical industry. Asymmetric fluorination remains a significant challenge in organic synthesis. The unique properties of DMPU-HF make it an attractive candidate for the development of new asymmetric fluorination methods.

One promising avenue is the development of chiral analogues of DMPU. A chiral DMPU, when complexed with HF, could serve as a chiral proton shuttle or induce asymmetry in a metal-catalyzed fluorination reaction. core.ac.uklouisville.edu This approach could lead to the development of catalytic enantioselective reactions, such as the asymmetric hydrofluorination of prochiral alkenes or the enantioselective ring-opening of meso-epoxides.

Another strategy involves the use of chiral catalysts in conjunction with the standard this compound. The compatibility of DMPU-HF with transition metal catalysts provides a platform for employing a wide range of existing chiral ligand-metal complexes. Research in this area would focus on identifying the optimal combination of a chiral catalyst and DMPU-HF for achieving high enantioselectivity across various substrate classes.

Applications in Complex Molecule Synthesis and Late-Stage Fluorination

The ability to introduce fluorine atoms into complex molecules at a late stage of a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogues of biologically active compounds for structure-activity relationship studies. rsc.orgalfa-chemistry.com The mild reaction conditions and functional group tolerance associated with some DMPU-HF-mediated reactions make it a promising tool for late-stage fluorination. rsc.org

For instance, the selective hydrofluorination of an alkyne within a complex, multifunctional molecule without affecting other sensitive groups is a testament to the reagent's potential. rsc.orgrsc.org Future work will likely involve applying DMPU-HF to the late-stage fluorination of natural products, drug candidates, and other complex molecular architectures. rsc.orguniovi.es This could involve the hydrofluorination of strategically installed alkyne or alkene handles, or the fluorinative ring-opening of epoxide precursors.

The development of metal-free hydrofluorination protocols using a combination of DMPU-HF and other reagents like KHSO4•(HF)x further expands the possibilities for late-stage fluorination, particularly for substrates that are incompatible with metal catalysts. rsc.orgrsc.org

Green Chemistry Considerations for Sustainable Fluorination

Green chemistry principles, such as atom economy, waste minimization, and the use of safer solvents, are increasingly important in chemical synthesis. nih.govrsc.org While fluorination chemistry has historically involved hazardous reagents and conditions, there is a significant push towards more sustainable practices. rsc.org

DMPU-HF offers several advantages from a green chemistry perspective. The use of DMPU, which is considered a more environmentally benign solvent and reagent compared to some alternatives like N,N-dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA), is a positive step. nih.govrsc.org Furthermore, reactions utilizing DMPU-HF can sometimes be performed under solventless (neat) conditions, significantly reducing solvent waste. rsc.orgrsc.org The high atom economy of addition reactions like hydrofluorination is another key green feature. rsc.org

Future research in this area should focus on several key aspects:

Recyclability: Developing methods to efficiently recover and reuse DMPU after the reaction.

Solvent Choice: When solvents are necessary, selecting greener alternatives to traditional chlorinated or dipolar aprotic solvents. rsc.orgrsc.org

Catalyst Loading: Minimizing the loading of precious metal catalysts, such as gold, through the development of more active catalytic systems or catalyst immobilization techniques.

Waste Reduction: Optimizing reaction conditions to minimize the formation of byproducts and simplify purification procedures, such as using a simple neutralization with calcium carbonate. rsc.org

By focusing on these areas, the full potential of DMPU-HF as a key reagent in the development of sustainable and efficient fluorination methodologies can be realized.

Q & A

Q. What distinguishes DMPU-HF from traditional fluorinating agents like TREAT-HF in transition-metal-catalyzed reactions?

DMPU-HF exhibits superior tolerance to transition-metal catalysts due to the reduced basicity of the DMPU ligand, which minimizes catalyst poisoning. This enables its use in gold-catalyzed mono-/dihydrofluorination of alkynes and acid-catalyzed Prins reactions . Unlike pyridine/HF complexes, DMPU-HF maintains catalytic activity in systems sensitive to strong bases, enhancing regioselectivity and yield in fluorination reactions.

Q. What safety protocols are critical when handling DMPU-HF?

DMPU-HF is highly toxic (Acute Toxicity 1B for inhalation, Skin Corrosion 1A) and requires stringent precautions:

Q. How should DMPU-HF be stored to ensure stability?

Store DMPU-HF at 2–8°C in airtight, HF-resistant containers (e.g., PTFE-lined bottles). Exposure to moisture or ambient temperatures above 25°C can degrade the reagent, reducing its fluorination efficacy .

Advanced Research Questions

Q. How can fluor-Prins reactions using DMPU-HF be optimized for synthesizing 4-fluorinated heterocycles?

The Hammond-Xu group established optimized conditions for fluor-Prins cyclization:

Q. What factors influence regioselectivity in DMPU-HF-mediated bromofluorination of alkenes?

Regioselectivity in bromofluorination is governed by:

- Electrophilic bromine source : N-Bromosuccinimide (NBS) directs bromine to the less substituted alkene position.

- Solvent polarity : Polar solvents (e.g., acetonitrile) enhance HF activation, favoring anti-Markovnikov addition .

- Substrate structure : Electron-deficient alkenes exhibit higher selectivity for vicinal bromofluoro products (yields: 60–85%) .

Q. How can researchers address inconsistent yields in DMPU-HF-mediated reactions?

Common pitfalls and solutions include:

- Impurity in HF : Use freshly distilled HF or verify DMPU-HF’s HF content (65% w/w) via titration .

- Catalyst incompatibility : Pre-test metal catalysts (e.g., Au, Pd) for stability in DMPU-HF; Au-JohnPhos complexes are validated for alkynyl fluorination .

- Stoichiometric errors : Calibrate HF equivalents using NMR to avoid under-/over-fluorination .

Q. What mechanistic role does DMPU play in stabilizing HF for nucleophilic fluorination?

DMPU acts as a Lewis base, forming a stable hydrogen-bonded complex with HF. This interaction reduces HF’s volatility and enhances its nucleophilicity by weakening the H–F bond. Spectroscopic studies confirm a 34% molar ratio of DMPU:HF optimizes this balance, enabling controlled fluorination without side reactions like polymerization .

Q. How can 19F^{19}\text{F}19F NMR be utilized to analyze DMPU-HF reaction outcomes?

NMR is critical for:

- Quantifying HF consumption : Track the disappearance of HF signals (δ ≈ −150 ppm) .

- Identifying fluorinated intermediates : Distinct chemical shifts for mono- vs. difluorinated products (e.g., δ −110 ppm for CF groups) .

- Assessing purity : Detect residual HF or DMPU byproducts (δ −120 to −160 ppm) .

Data Contradiction Analysis

- HF Content Variability : Some studies report HF concentrations up to 65% w/w , while others use lower ratios (e.g., 34% molar) for specific reactions . Researchers must validate HF content via titration or supplier COA to ensure reproducibility.

- Reaction Temperature : While fluor-Prins reactions succeed at room temperature , bromofluorination occasionally requires cooling to 0°C to suppress side reactions . Substrate-specific optimization is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.